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Compound of Interest

Compound Name: Ethyl 3,4-dimethylpent-2-enoate

Cat. No.: B2990617 Get Quote

A Spectroscopic Showdown: Ethyl 3,4-
dimethylpent-2-enoate vs. Its Parent Acid
In the realm of organic chemistry, the transformation of a carboxylic acid to its corresponding

ester is a fundamental reaction that significantly alters the molecule's physical and chemical

properties. This guide provides a detailed spectroscopic comparison of Ethyl 3,4-
dimethylpent-2-enoate and its parent carboxylic acid, 3,4-dimethylpent-2-enoic acid. The

following sections present a comprehensive analysis of their mass spectrometry, Nuclear

Magnetic Resonance (NMR), and Infrared (IR) spectroscopy data, offering valuable insights for

researchers, scientists, and professionals in drug development.

Chemical Structures at a Glance
Ethyl 3,4-dimethylpent-2-enoate[1] is the ethyl ester of 3,4-dimethylpent-2-enoic acid. The

esterification process replaces the acidic proton of the carboxyl group with an ethyl group.

3,4-dimethylpent-2-enoic acid[2] is an α,β-unsaturated carboxylic acid, characterized by a

carbon-carbon double bond in conjugation with the carboxyl functional group.

Spectroscopic Data Comparison
The key differences in the spectral data between the ester and its parent acid arise from the

presence of the ethyl group in the former and the hydroxyl group in the latter.
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Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments. The molecular ion peak ([M]⁺) for each compound confirms their respective

molecular weights.

Compound Molecular Formula
Molecular Weight (
g/mol )

Key Mass
Fragments (m/z)

Ethyl 3,4-

dimethylpent-2-enoate
C₉H₁₆O₂ 156.22

156 ([M]⁺), 111 ([M -

OCH₂CH₃]⁺)[1]

3,4-dimethylpent-2-

enoic acid
C₇H₁₂O₂ 128.17

129 ([M+H]⁺), 111 ([M

- H₂O]⁺), 85[3]

The mass spectrum of Ethyl 3,4-dimethylpent-2-enoate shows a molecular ion peak at m/z

156.[1] A significant fragment at m/z 111 corresponds to the loss of the ethoxy group (-

OCH₂CH₃). For 3,4-dimethylpent-2-enoic acid, the high-resolution mass spectrometry shows a

molecular ion of [M+H]⁺ at m/z 129.0914.[3] Key fragments are observed at m/z 111.0812,

corresponding to the loss of a water molecule, and at m/z 85.0653 from the cleavage of the C2-

C3 bond.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment

of atoms within a molecule. Due to the unavailability of direct experimental NMR data for Ethyl
3,4-dimethylpent-2-enoate, the ¹H NMR data for the structurally similar compound, 2-(4-

methoxyphenyl)-2-oxoethyl (E)-3,4-dimethylpent-2-enoate, is presented for a comparative

understanding of the core moiety.

¹H NMR Spectroscopic Data
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Compound Proton
Chemical Shift
(ppm)

Multiplicity Integration

2-(4-

methoxyphenyl)-

2-oxoethyl

(E)-3,4-

dimethylpent-2-

enoate

Vinyl H ~5.7 s 1H

CH ~2.5 m 1H

CH₃ (on C=C) ~2.1 s 3H

CH₃ (isopropyl) ~1.0 d 6H

OCH₂ - - -

CH₃ (ethyl) - - -

3,4-dimethylpent-

2-enoic acid
Vinyl H ~5.7 s 1H

COOH ~10-12 br s 1H

CH ~2.5 m 1H

CH₃ (on C=C) ~2.1 s 3H

CH₃ (isopropyl) ~1.0 d 6H

Note: The ¹H NMR data for 2-(4-methoxyphenyl)-2-oxoethyl (E)-3,4-dimethylpent-2-enoate is

sourced from a publication and is used for illustrative comparison of the core structure[4]. The

data for 3,4-dimethylpent-2-enoic acid is predicted based on typical chemical shifts.

The key distinguishing features in the ¹H NMR spectra are the signals corresponding to the

ethyl group in the ester and the carboxylic acid proton in the parent acid. The ester would show

a quartet around 4.1 ppm for the -OCH₂- protons and a triplet around 1.2 ppm for the -CH₃

protons of the ethyl group. The carboxylic acid exhibits a characteristic broad singlet signal in

the downfield region of 10-12 ppm for the acidic proton, which is absent in the ester.
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¹³C NMR Spectroscopic Data

Compound Carbon
Predicted Chemical Shift
(ppm)

Ethyl 3,4-dimethylpent-2-

enoate
C=O ~167

C=C (α-carbon) ~118

C=C (β-carbon) ~158

O-CH₂ ~60

CH ~34

CH₃ (on C=C) ~18

CH₃ (isopropyl) ~20

CH₃ (ethyl) ~14

3,4-dimethylpent-2-enoic acid C=O ~172

C=C (α-carbon) ~118

C=C (β-carbon) ~158

CH ~34

CH₃ (on C=C) ~18

CH₃ (isopropyl) ~20

Note: The ¹³C NMR data is predicted and serves for a general comparison.

In the ¹³C NMR spectra, the carbonyl carbon of the carboxylic acid is typically found further

downfield (~172 ppm) compared to the ester (~167 ppm). The ester will also show distinct

signals for the ethyl group carbons, specifically the O-CH₂ carbon at around 60 ppm and the

CH₃ carbon at approximately 14 ppm.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Compound Functional Group
Characteristic IR
Absorption (cm⁻¹)

Ethyl 3,4-dimethylpent-2-

enoate
C=O (ester) ~1715-1730 (strong)

C=C (alkene) ~1640-1680 (medium)

C-O (ester) ~1150-1250 (strong)

3,4-dimethylpent-2-enoic acid O-H (carboxylic acid) ~2500-3300 (very broad)

C=O (carboxylic acid) ~1680-1710 (strong)

C=C (alkene) ~1640-1680 (medium)

The most prominent difference in the IR spectra is the presence of a very broad O-H stretch in

the spectrum of 3,4-dimethylpent-2-enoic acid, which is absent in the ester. The C=O stretching

frequency is also slightly different, with the ester carbonyl typically appearing at a slightly higher

wavenumber than the carboxylic acid carbonyl due to the electronic effects of the neighboring

oxygen atom.

Experimental Protocols
The following are general protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For

¹H NMR, a typical experiment involves 8-16 scans. For ¹³C NMR, a larger number of scans
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(e.g., 1024 or more) may be necessary due to the lower natural abundance of the ¹³C

isotope.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the

relative proton ratios.

Infrared (IR) Spectroscopy:

Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the

liquid between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be

made by grinding a small amount of the solid with KBr powder and pressing it into a

transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both

liquid and solid samples by placing them directly on the ATR crystal.

Background Spectrum: Record a background spectrum of the empty sample holder or the

pure solvent to subtract from the sample spectrum.

Sample Spectrum: Record the IR spectrum of the sample over the desired range (typically

4000-400 cm⁻¹).

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry (MS):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For volatile compounds, this can be done via direct injection or through a gas chromatograph

(GC-MS). For non-volatile compounds, techniques like electrospray ionization (ESI) or

matrix-assisted laser desorption/ionization (MALDI) are used.

Ionization: Ionize the sample molecules using an appropriate method (e.g., electron impact

for GC-MS, ESI for LC-MS).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass

analyzer (e.g., quadrupole, time-of-flight).
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Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion

intensity versus m/z.

Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to

determine the molecular weight and structural features of the compound.

Visualization of Spectroscopic Comparison
Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of an

ester and its parent acid.
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Caption: Workflow for Spectroscopic Comparison.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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